Heptacene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

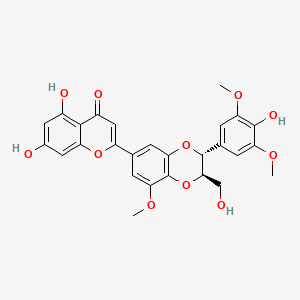

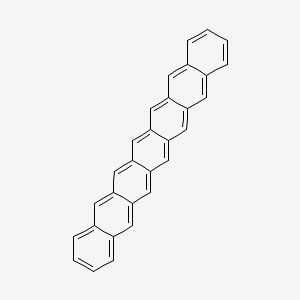

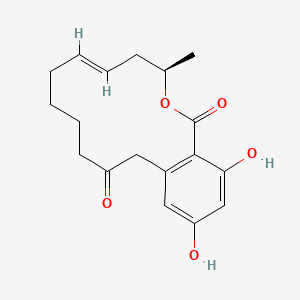

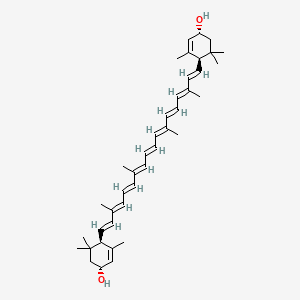

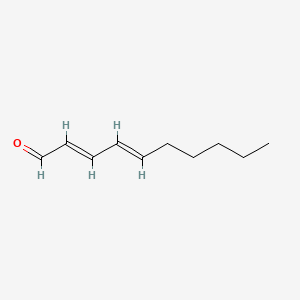

Heptacene is an acene that consists of seven ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of heptacenes.

Applications De Recherche Scientifique

Photogeneration in Polymer Matrices

Heptacene has been successfully generated in a polymer matrix through photodecarbonylation, revealing stability up to 4 hours in the matrix and absorption bands extending from 600 to 825 nm. This makes it a potential candidate for applications in photovoltaics and other light-sensitive technologies (Mondal, Shah, & Neckers, 2006).

On-Surface Synthesis and Interaction with Metal Surfaces

The on-surface synthesis of Heptacene through didecarbonylation on a silver surface has been explored. The synthesized Heptacene demonstrated interesting interactions with the metal surface, which could be significant for its application in nanotechnology and surface chemistry (Zugermeier et al., 2017).

Properties in Solution, Solid State, and Films

Heptacene has been characterized in solution, solid state, and as films. These studies have revealed its properties, including its stability under various conditions, which is crucial for its application in organic semiconducting materials (Einholz et al., 2017).

Photooxidative Resistance

Research has been conducted on creating photooxidatively resistant Heptacene derivatives. These derivatives show enhanced stability against light and air, making them potential candidates for advanced materials in organic electronics (Kaur et al., 2009).

Acene Functionalization

Heptacene has been successfully functionalized, leading to increased stability and solubility. This is critical for its application in organic electronics, as functionalization can significantly alter the material's properties (Payne, Parkin, & Anthony, 2005).

Charge Carrier Mobility

Studies have shown that Heptacene can be used in organic field-effect transistors (OFETs) due to its high charge carrier mobility. This indicates its potential use in advanced electronic devices (Miyazaki et al., 2021).

Optoelectronic Properties

The optoelectronic properties of Heptacene and its derivatives have been extensively studied, revealing potential applications in semiconductors and optoelectronics. Modifications to its structure can tailor it for specific electronic and photonic applications (Tri, Duong, & Nguyen, 2020).

Dimerization Mechanisms

Research into the dimerization mechanisms of Heptacene offers insights into its reactivity, which is crucial for its application in molecular electronics (Zade et al., 2011).

Organometallic Complexes

The formation of Heptacene organometallic complexes on gold surfaces has been achieved, which could open new pathways in organic electronics, spintronics, and nonlinear optics (Urgel et al., 2017).

Stability and Photochemistry

The stability and photochemistry of Heptacene have been a subject of research, particularly in matrix isolation studies. This research is fundamental in understanding its applications in photochemistry and material science (Mondal, Tönshoff, Khon, Neckers, & Bettinger, 2009).

Propriétés

Numéro CAS |

258-38-8 |

|---|---|

Formule moléculaire |

C30H18 |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

heptacene |

InChI |

InChI=1S/C30H18/c1-2-6-20-10-24-14-28-18-30-16-26-12-22-8-4-3-7-21(22)11-25(26)15-29(30)17-27(28)13-23(24)9-19(20)5-1/h1-18H |

Clé InChI |

KDEZIUOWTXJEJK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=CC=CC7=CC6=CC5=CC4=CC3=CC2=C1 |

SMILES canonique |

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=CC=CC7=CC6=CC5=CC4=CC3=CC2=C1 |

Synonymes |

heptacene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)